silane CAS No. 87640-84-4](/img/structure/B14388359.png)
[4-(Benzenesulfonyl)but-3-en-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonyl)but-3-en-1-ylsilane: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzenesulfonyl group attached to a butenyl chain, which is further connected to a trimethylsilane group. The presence of these functional groups imparts distinct chemical reactivity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)but-3-en-1-ylsilane typically involves the following steps:
Formation of the Butenyl Chain: The butenyl chain can be synthesized through various organic reactions, such as the Wittig reaction or the Heck reaction, which involve the coupling of alkenes with appropriate reagents.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, where benzene is treated with sulfonyl chloride in the presence of a base.
Attachment of the Trimethylsilane Group:
Industrial Production Methods
In industrial settings, the production of 4-(Benzenesulfonyl)but-3-en-1-ylsilane may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the benzenesulfonyl group is oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzenesulfonyl group to sulfinyl or sulfhydryl groups.
Substitution: The compound can participate in substitution reactions, where the trimethylsilane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfinyl or sulfhydryl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Benzenesulfonyl)but-3-en-1-ylsilane is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving sulfonyl and silane groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of 4-(Benzenesulfonyl)but-3-en-1-ylsilane may have potential therapeutic applications. For example, sulfone derivatives are known for their antimicrobial and anti-inflammatory properties.
Industry
In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Benzenesulfonyl)but-3-en-1-ylsilane involves its interaction with various molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trimethylsilane group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Phenylsulfonyl)but-3-en-1-ylsilane
- 4-(Methylsulfonyl)but-3-en-1-ylsilane
- 4-(Ethylsulfonyl)but-3-en-1-ylsilane
Uniqueness
Compared to similar compounds, 4-(Benzenesulfonyl)but-3-en-1-ylsilane is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
87640-84-4 |
|---|---|
Formule moléculaire |
C13H20O2SSi |
Poids moléculaire |
268.45 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)but-3-enyl-trimethylsilane |
InChI |
InChI=1S/C13H20O2SSi/c1-17(2,3)12-8-7-11-16(14,15)13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3 |
Clé InChI |
RZKRNSBXJOSMTL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCC=CS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


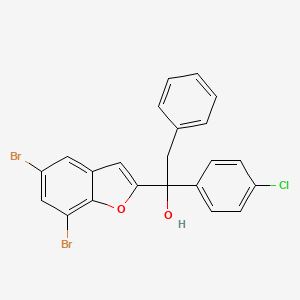
![N-(Cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14388283.png)
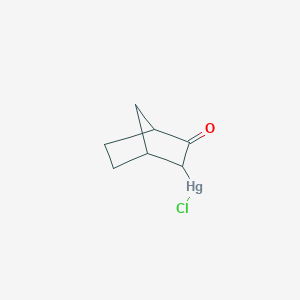
![2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate](/img/structure/B14388297.png)
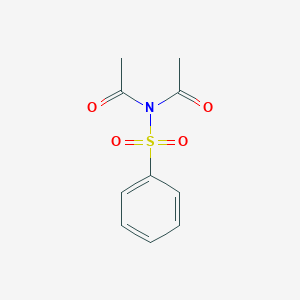

silane](/img/structure/B14388309.png)
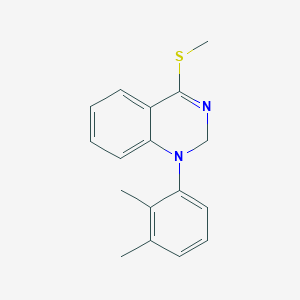
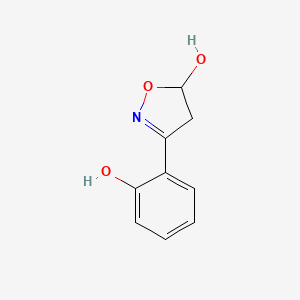
![N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B14388326.png)


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14388341.png)
![4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate](/img/structure/B14388347.png)
